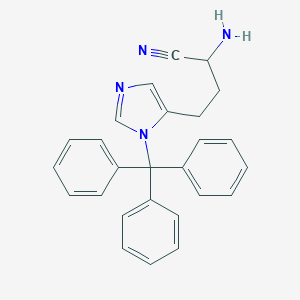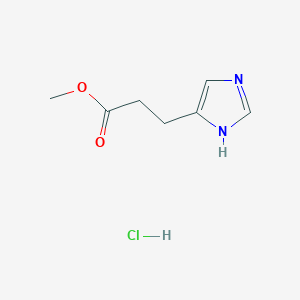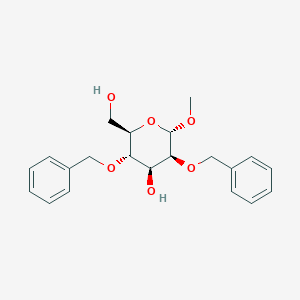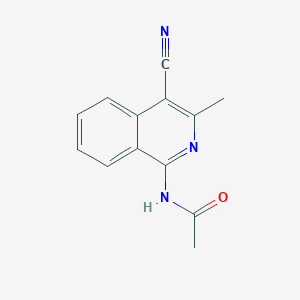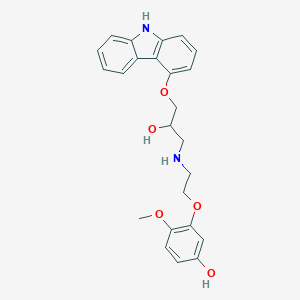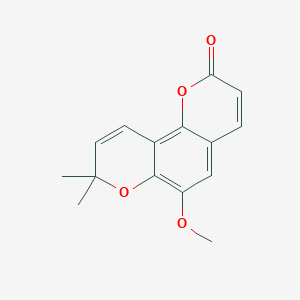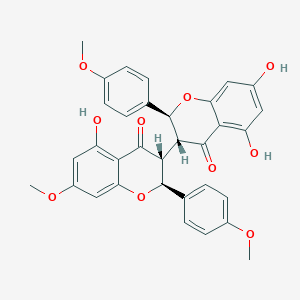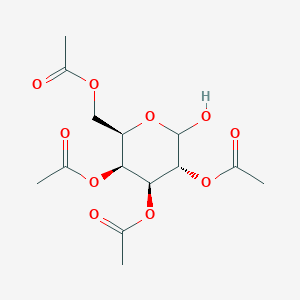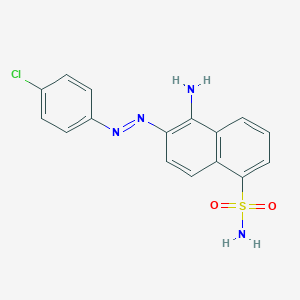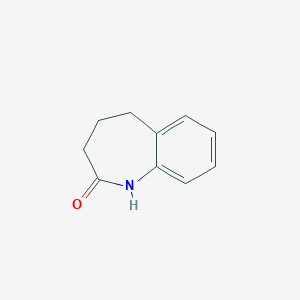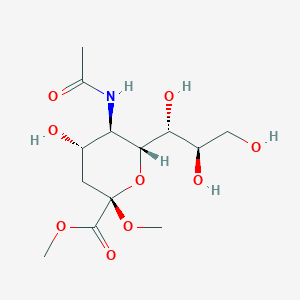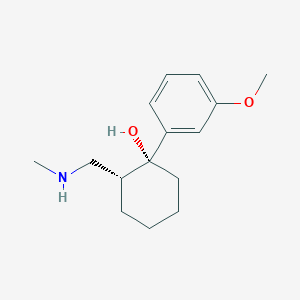
4-Brom-3-phenyl-1H-pyrazol-5-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C9H8BrN3. It is a derivative of pyrazole, a five-membered ring containing two adjacent nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-phenyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its potential use in the development of new materials with specific electronic properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for biological pathways
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to inhibit adenosine triphosphate (atp)-sensitive potassium channels in cardiac muscle, which are critical in the treatment of cardiovascular diseases .
Mode of Action
It is suggested that pyrazole derivatives may interact with their targets through nucleophilic addition-elimination reactions .
Biochemical Pathways
, it is known that pyrazole derivatives can influence the ATP-sensitive potassium channels in cardiac muscle. This could potentially affect the downstream effects related to cardiac function and cardiovascular diseases.
Pharmacokinetics
The compound is a solid at room temperature and should be stored in a dark place, sealed, and dry, at a temperature between 2-8°c .
Result of Action
Pyrazole derivatives have been associated with a variety of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
Action Environment
It is known that the compound should be stored in a dark place, sealed, and dry, at a temperature between 2-8°c to maintain its stability .
Biochemische Analyse
Biochemical Properties
It is known that pyrazole derivatives, to which this compound belongs, have been found to inhibit adenosine triphosphate (ATP) sensitive potassium channels in cardiac muscle, which could be beneficial in the treatment of cardiovascular diseases .
Molecular Mechanism
It is known that pyrazole derivatives can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity . Specific binding interactions of 4-Bromo-3-phenyl-1H-pyrazol-5-amine with biomolecules have not been reported yet.
Temporal Effects in Laboratory Settings
The compound is typically stored in a dark place, sealed in dry conditions, at 2-8°C .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-phenyl-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-3-phenyl-1H-pyrazole with ammonia or an amine source under controlled conditions. One common method includes the use of hydrazine derivatives and brominated aromatic compounds, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-3-(4-bromophenyl)-1H-pyrazol-5-amine
- 4-Bromo-5-(3-chlorophenyl)-1H-pyrazol-3-amine
- 4-Bromo-3-p-tolyl-1H-pyrazol-5-amine
Uniqueness
4-Bromo-3-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the phenyl group on the pyrazole ring enhances its reactivity and potential for forming diverse derivatives .
Eigenschaften
IUPAC Name |
4-bromo-5-phenyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNVXMOPTHGCII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344076 |
Source


|
| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2845-78-5 |
Source


|
| Record name | 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
